4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol
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Overview
Description
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a chemical compound with the molecular formula C₈H₆INOS and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a thieno[2,3-c]pyridin-7-ol core structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol involves several steps, typically starting with the formation of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. The iodine atom and the thieno[2,3-c]pyridine core play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol can be compared with other similar compounds, such as:
4-Iodo-3-methylthieno[3,2-c]pyridin-7-ol: Similar structure but different positioning of the thieno ring.
3-Methylthieno[2,3-c]pyridin-7-ol: Lacks the iodine atom, leading to different reactivity and applications.
4-Iodo-3-methylthieno[2,3-b]pyridin-7-ol: Variation in the ring fusion pattern, affecting its chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-iodo-3-methyl-6H-thieno[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLODNNODZGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CNC2=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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